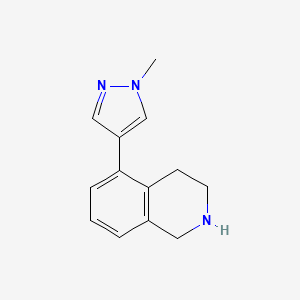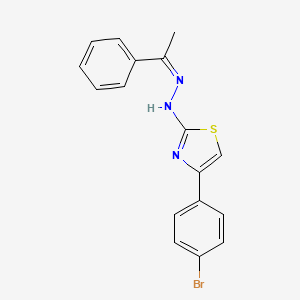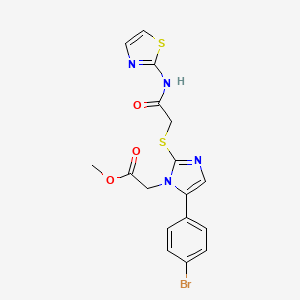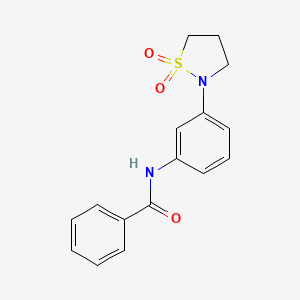
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide” is a chemical compound with the molecular formula C16H16N2O3S . It has a molecular weight of 316.38. This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of “N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide” and its analogs has been reported in scientific literature . These analogs have shown potent inhibitory activity against Kv1.3 .Molecular Structure Analysis
The molecular structure of “N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide” is characterized by the presence of a 1,1-dioxidoisothiazolidin-2-yl group attached to a phenyl group, which is further attached to a benzamide group .Physical And Chemical Properties Analysis
“N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide” is a chemical compound with the molecular formula C16H16N2O3S and a molecular weight of 316.38. More detailed physical and chemical properties are not available in the current literature .Scientific Research Applications
Antibacterial and Antifungal Applications
- The synthesis of derivatives of oxazolidin-2-ylidenes and related compounds has been explored for their potential antibacterial and antifungal activities. Preliminary results from studies suggest that some newly synthesized compounds exhibit promising antibacterial properties, warranting further consideration as prospective antimicrobials (Patel & Dhameliya, 2010). Similarly, arylpiperazinyl oxazolidinones with diversified N-substituents have been synthesized and evaluated as antibacterial agents against resistant strains such as MRSA and VRE, showing potent in vitro activities (Jang et al., 2004).
Anticancer Applications
- The design and synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor, have been described. This compound selectively inhibits HDACs 1-3 and 11, showing significant antitumor activity in vivo and has entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).
Anti-Tubercular Scaffold
- The ultrasound-assisted synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives has been investigated for their anti-tubercular activity against Mycobacterium tuberculosis. Most of these novel derivatives showed promising activity, with IC50 values of less than 1 µg/mL, and were found to be non-cytotoxic against the human cancer cell line HeLa (Nimbalkar et al., 2018).
Synthesis and Process Improvement
- The compound N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide has been synthesized starting from commercially available raw materials. This compound has shown potential antitumor effects along with excellent bioactivities, making it a subject of interest in the development of new pharmacological agents (Bin, 2015).
Photo-Physical Characteristics
- The synthesis and photo-physical characteristics of ESIPT inspired 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives have been explored. These compounds exhibit excited state intra-molecular proton transfer pathways with single absorption and dual emission characteristics, showing potential for various applications in materials science (Padalkar et al., 2011).
Safety And Hazards
properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-16(13-6-2-1-3-7-13)17-14-8-4-9-15(12-14)18-10-5-11-22(18,20)21/h1-4,6-9,12H,5,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFNTVNYBGFVPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

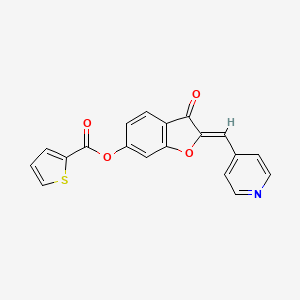
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2997594.png)

![(4-ethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2997601.png)

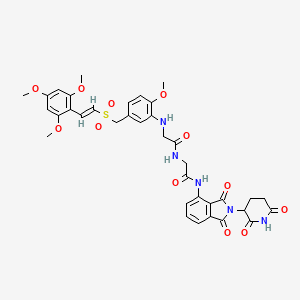
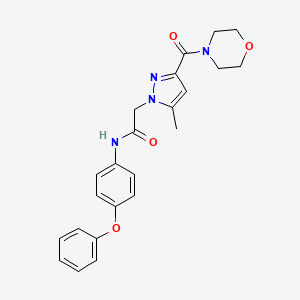
![2-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]propanamide](/img/structure/B2997605.png)
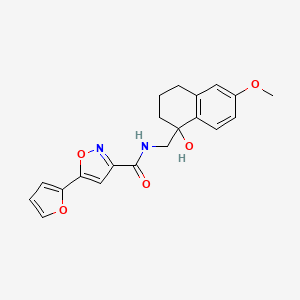
![N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide](/img/structure/B2997610.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2997611.png)
